molecular formula C9H10N2 B1629418 2-(2-amino-4-methylphenyl)acetonitrile CAS No. 861068-42-0

2-(2-amino-4-methylphenyl)acetonitrile

Cat. No.: B1629418
CAS No.: 861068-42-0
M. Wt: 146.19 g/mol
InChI Key: WMCIPHBHRAQAII-UHFFFAOYSA-N
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Description

2-(2-amino-4-methylphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with an amino group at the second position, a methyl group at the fourth position, and an acetonitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methylphenyl)acetonitrile typically involves the reaction of 2-amino-4-methylbenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of acetonitrile as a cyanomethyl source, catalyzed by iron(II) chloride (FeCl2) and using di-tert-butyl peroxide (DTBP) as an oxidant . The reaction is carried out under nitrogen atmosphere with blue light irradiation for 16 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical reactions. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorophenyl)acetonitrile: Similar structure but with a chlorine substituent instead of a methyl group.

    2-Amino-4-methylphenol: Contains a hydroxyl group instead of a nitrile group.

    2-Amino-4-methylbenzonitrile: Lacks the acetonitrile group.

Uniqueness

2-(2-amino-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both amino and nitrile groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(2-amino-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCIPHBHRAQAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646845
Record name (2-Amino-4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861068-42-0
Record name (2-Amino-4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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